4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone
Brand Name: Vulcanchem
CAS No.: 906674-39-3
VCID: VC21095102
InChI: InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3/b34-25+
SMILES: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C33H29N3
Molecular Weight: 467.6 g/mol

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone

CAS No.: 906674-39-3

Cat. No.: VC21095102

Molecular Formula: C33H29N3

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone - 906674-39-3

Specification

CAS No. 906674-39-3
Molecular Formula C33H29N3
Molecular Weight 467.6 g/mol
IUPAC Name N-[4-[(E)-(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline
Standard InChI InChI=1S/C33H29N3/c1-26-13-19-29(20-14-26)35(30-21-15-27(2)16-22-30)31-23-17-28(18-24-31)25-34-36(32-9-5-3-6-10-32)33-11-7-4-8-12-33/h3-25H,1-2H3/b34-25+
Standard InChI Key WCVWLLLVYFDRTB-YQCHCMBFSA-N
Isomeric SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5
SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone possesses a complex molecular architecture that contributes to its unique chemical properties. The IUPAC name of this compound is N-[4-[(diphenylhydrazinylidene)methyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline. The structural formula reveals several key functional groups:

  • A diphenylhydrazone moiety (-N-N(Ph)2) where two phenyl groups are attached to one nitrogen atom

  • A bis(4-methylphenyl)amino group, consisting of two p-tolyl groups connected to a nitrogen atom

  • A benzaldehyde core that links these two major functional groups

This arrangement of functional groups creates a conjugated system that influences the compound's reactivity, stability, and potential applications in research settings. The presence of multiple aromatic rings contributes to its high melting point and relative stability under normal laboratory conditions .

Physical Properties

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone exhibits distinct physical properties that are important for its handling, storage, and application in research. The table below summarizes the key physical properties of this compound:

PropertyValueSource
Molecular Weight467.6 g/mol
Melting Point162-164°C
Boiling Point631.3±65.0°C at 760 mmHg
Density1.0±0.1 g/cm³
Flash Point335.6±34.3°C
LogP9.72
Polar Surface Area (PSA)18.84000
Index of Refraction1.601
Vapor Pressure0.0±1.8 mmHg at 25°C
Exact Mass467.236145
Physical StateSolid at room temperature
Recommended StorageSealed in dry conditions at -20°C or 2-8°C

The high melting and boiling points indicate strong intermolecular forces, likely due to the multiple aromatic rings in the structure. The compound's high LogP value of 9.72 suggests significant lipophilicity, which may affect its solubility in different solvents and potentially its bioavailability in biological systems .

Chemical Properties

The chemical reactivity of 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone is largely governed by its functional groups, particularly the hydrazone linkage. The hydrazone group (C=N-N) is known to participate in various reactions including hydrolysis, reduction, oxidation, and coordination with metal ions. This reactivity profile makes the compound valuable in organic synthesis and as a potential ligand in coordination chemistry.

The presence of multiple aromatic rings in the structure contributes to its stability through resonance effects. Meanwhile, the tertiary amine functionality in the bis(4-methylphenyl)amino group can act as a weak base and potentially as a nucleophile in certain reactions. The extended conjugation throughout the molecule affects its electronic properties, potentially leading to interesting spectroscopic characteristics that can be exploited in analytical applications.

Synthesis

The synthesis of 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone typically follows a multi-step process that involves the formation of the hydrazone linkage under controlled conditions. The general synthetic route involves the condensation reaction between bis(4-methylphenyl)amine-substituted benzaldehyde and diphenylhydrazine in the presence of an appropriate catalyst.

The key steps in the synthesis process typically include:

  • Preparation of 4-bis(4-methylphenyl)aminobenzaldehyde through reactions involving bis(4-methylphenyl)amine and appropriate reagents to introduce the aldehyde functionality

  • Condensation of the prepared aldehyde with diphenylhydrazine to form the hydrazone linkage

  • Purification steps, which may include recrystallization, column chromatography, or other purification techniques to obtain the compound with high purity

The reaction conditions, including temperature, solvent choice, pH, and catalyst, play critical roles in determining the yield and purity of the final product. Typically, acid catalysis facilitates the condensation reaction by activating the carbonyl group of the aldehyde toward nucleophilic attack by the hydrazine.

Modern synthetic approaches may employ various modifications to improve yield, reduce reaction time, or enhance the purity of the final product. These modifications might include the use of alternative catalysts, microwave-assisted synthesis, or green chemistry approaches to minimize environmental impact.

Applications

Research Applications

4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone has found various applications in research settings, particularly in the fields of organic chemistry and biochemistry. Some key research applications include:

  • As a reagent in organic synthesis, particularly in reactions involving hydrazone chemistry

  • As a model compound for studying structure-activity relationships in hydrazone-based compounds

  • As a biological marker in various assays, leveraging its spectroscopic properties

  • As a precursor for the synthesis of more complex organic molecules with potential applications in materials science or medicinal chemistry

  • As a ligand in coordination chemistry, where the nitrogen atoms can coordinate with metal ions to form complexes with potential catalytic or biological activities

The compound's unique structural features make it valuable for investigating fundamental aspects of organic reactivity and for developing new synthetic methodologies.

Pharmaceutical Applications

One of the most promising areas of application for 4-Bis(4-methylphenyl)aminobenzaldehyde-1,1-diphenyl-hydrazone is in pharmaceutical research. Hydrazones, in general, have been studied extensively for their diverse biological activities. Research suggests that this compound and related hydrazones may exhibit:

  • Antimicrobial activity against various bacterial and fungal pathogens

  • Antiviral properties, potentially useful in developing novel antiviral agents

  • Anticancer activity, with potential applications in oncology research

  • Anti-inflammatory effects, which could be valuable in treating inflammatory conditions

  • Antioxidant properties, which may have applications in preventing oxidative stress-related diseases

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